5-METHYLBENZOFURAZAN-1-OXIDE

Beschreibung

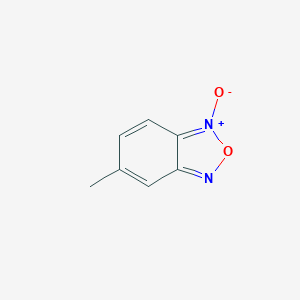

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methyl-1-oxido-2,1,3-benzoxadiazol-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c1-5-2-3-7-6(4-5)8-11-9(7)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCWVKDOCXDWFEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NO[N+](=C2C=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172701 | |

| Record name | Benzofurazan, 5-methyl-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19164-41-1 | |

| Record name | Benzofurazan, 5-methyl-, 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019164411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylbenzofuroxan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405249 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzofurazan, 5-methyl-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-2,1,3-benzoxadiazol-1-ium-1-olate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLBENZOFURAZAN 1-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48L32E7H9D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Preparation of 5 Methylbenzofurazan 1 Oxide and Its Analogs

Classical Synthetic Approaches for Benzofurazan (B1196253) 1-Oxides

The traditional methods for synthesizing benzofurazan 1-oxides have been foundational in heterocyclic chemistry, primarily relying on the oxidation of 2-nitroanilines and the thermal decomposition of o-nitrophenyl azides.

Green-Rowe Oxidation of 2-Nitroanilines

A well-established and convenient method for preparing benzofurazan 1-oxides is the Green-Rowe oxidation of o-nitroanilines. umn.eduorgsyn.org This reaction, first reported by Green and Rowe in 1912, involves the cyclization of 2-nitroanilines using an alkaline solution of sodium hypochlorite (B82951). umn.edu The mechanism is believed to proceed through the formation of an N-chloro derivative, which then cyclizes to the benzofurazan 1-oxide. researchgate.net This method has been widely used for the synthesis of various substituted benzofurazan 1-oxides. orgsyn.orgaub.edu.lb However, the success and yields of this oxidation can be influenced by the nature and position of substituents on the aromatic ring. aub.edu.lb In some cases, such as with 2,4-dinitroaniline, the desired product is not formed. aub.edu.lb

Table 1: Examples of Benzofurazan 1-Oxides Synthesized via Green-Rowe Oxidation

| Starting Material (2-Nitroaniline Derivative) | Product (Benzofurazan 1-Oxide Derivative) |

| o-Nitroaniline | Benzofurazan 1-oxide |

| 4-Methyl-2-nitroaniline (B134579) | 5-Methylbenzofurazan (B1268016) 1-oxide |

| 4-Chloro-2-nitroaniline | 5-Chlorobenzofurazan 1-oxide |

This table provides illustrative examples and is not exhaustive.

Pyrolysis of o-Nitrophenyl Azides

Another classical and reliable route to benzofurazan 1-oxides is the thermal decomposition, or pyrolysis, of o-nitrophenyl azides. aub.edu.lbcdnsciencepub.com This method, first described by Noelting and Kohn in 1894, involves heating the o-nitrophenyl azide (B81097), which leads to the elimination of a molecule of nitrogen and subsequent cyclization to form the benzofurazan 1-oxide ring system. umn.eduorgsyn.org This approach is often considered more dependable than the Green-Rowe oxidation, especially when the oxidation of certain o-nitroanilines fails to produce the desired product. aub.edu.lb The pyrolysis can be carried out by heating the azide in a suitable solvent, such as toluene. orgsyn.org

Modern and Environmentally Benign Synthesis Strategies

In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly synthetic methods. This has led to the exploration of aqueous-phase reactions and microwave-assisted protocols for the synthesis of benzofurazan 1-oxides.

Aqueous-Phase Preparation in the Presence of Cyclodextrins

A significant advancement in the green synthesis of benzofurazan 1-oxides involves conducting the reaction in an aqueous medium at room temperature, facilitated by the presence of cyclodextrins. tandfonline.comresearchgate.net Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, in this case, the o-nitroaniline starting material. tandfonline.com This complexation enhances the solubility of the sparingly soluble o-nitroaniline in water, effectively acting as a phase-transfer catalyst. tandfonline.com This method avoids the use of organic solvents, and the cyclodextrin (B1172386) can be recovered and reused, making it a more sustainable alternative. tandfonline.comresearchgate.net The reaction proceeds under neutral conditions, which is another advantage of this approach. tandfonline.com

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The application of microwave irradiation to the pyrolysis of o-nitrophenyl azides offers a rapid and efficient method for the preparation of benzofuroxans (benzofurazan 1-oxides). researchgate.net This technique significantly reduces reaction times compared to conventional heating methods. researchgate.net The fast, microwave-assisted pyrolysis provides a valuable alternative for the synthesis of these heterocyclic compounds.

Regioselective Synthesis of Substituted Benzofurazan 1-Oxides, including 5-METHYLBENZOFURAZAN-1-OXIDE

The synthesis of a specifically substituted benzofurazan 1-oxide, such as this compound, requires a regioselective approach. This is typically achieved by starting with an appropriately substituted precursor. For the synthesis of this compound, the starting material would be 4-methyl-2-nitroaniline for the Green-Rowe oxidation or 4-methyl-2-nitrophenyl azide for the pyrolysis method.

It is important to note that for unsymmetrically substituted benzofurazan 1-oxides, a tautomeric equilibrium can exist. umn.edu For instance, 5-methylbenzofurazan 1-oxide is in equilibrium with 6-methylbenzofurazan 1-oxide. clockss.org At room temperature, this equilibrium is rapid, often leading to the isolation of a single product which is a mixture of the two tautomers. umn.edu However, at low temperatures, it is possible to observe distinct signals for the individual isomers by techniques such as NMR spectroscopy. umn.edu The position of the equilibrium can be influenced by the nature of the substituent. clockss.org

The regioselectivity of the synthesis is therefore determined by the substitution pattern of the starting aniline (B41778) or azide. For example, the reaction of 5-methylbenzofurazan 1-oxide with nitrile oxides has been shown to yield specific mono- and bis-adducts, demonstrating the influence of the methyl group on the reactivity and regiochemistry of subsequent reactions. electronicsandbooks.com

Theoretical and Computational Chemistry of 5 Methylbenzofurazan 1 Oxide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of 5-methylbenzofurazan-1-oxide. These calculations, typically employing Density Functional Theory (DFT) or ab initio methods, can elucidate a variety of molecular properties.

Key electronic structure descriptors that would be determined for this compound include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to be reactive.

Electron Density Distribution: This determines the distribution of charge across the molecule, highlighting electron-rich and electron-deficient regions. This information is vital for predicting sites susceptible to electrophilic or nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electrostatic potential on the electron density surface. It is a valuable tool for predicting how the molecule will interact with other charged or polar species.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about charge transfer, hyperconjugative interactions, and the nature of the bonding within the molecule.

Computational Modeling of Reaction Mechanisms and Intermediates

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions, including those involving this compound. This approach allows for the characterization of reaction pathways, transition states, and intermediates that may be difficult to observe experimentally.

For this compound, computational modeling could be applied to study:

Tautomerization Pathways: Benzofurazan-1-oxides (benzofuroxans) can exist in tautomeric forms. Quantum chemical calculations can be used to determine the relative stabilities of these tautomers and the energy barriers for their interconversion.

Rearrangement Mechanisms: The benzofuroxan (B160326) ring system can undergo various rearrangements. Computational studies can map out the potential energy surfaces for these reactions, identifying the most favorable pathways and the structures of any intermediates and transition states. This is particularly relevant for understanding the thermal and photochemical reactivity of these compounds.

For instance, computational investigations into the tautomerization of the parent benzofurazan-1-oxide have been a subject of interest, aiming to clarify the mechanistic details of such processes. nih.gov Similar computational strategies could be employed to understand the influence of the 5-methyl substituent on the kinetics and thermodynamics of these reactions.

Conformational Analysis of this compound and its Derivatives

Conformational analysis is concerned with the study of the different spatial arrangements of atoms in a molecule and their relative energies. For this compound, the primary conformational flexibility would arise from the rotation of the methyl group.

While the benzofurazan (B1196253) ring system is largely planar, computational methods can be used to:

Determine the Rotational Barrier of the Methyl Group: By systematically rotating the methyl group and calculating the energy at each step, a potential energy profile can be generated. This profile would reveal the most stable (lowest energy) conformation and the energy barrier to rotation.

Analyze the Conformations of Derivatives: For derivatives of this compound with more flexible substituents, a more extensive conformational search would be necessary to identify the global minimum energy structure and other low-energy conformers that might be present at equilibrium.

Although specific conformational analysis studies on this compound are not prominent in the literature, the techniques are well-established and would provide valuable information on the molecule's three-dimensional structure and its influence on physical and chemical properties.

Thermochemical Studies: Enthalpies of Combustion and Dissociation Enthalpies of N-O Bonds

Thermochemical studies provide quantitative data on the energetic properties of a compound. For this compound, experimental and theoretical thermochemical data are crucial for understanding its stability and energetic potential.

Enthalpies of Combustion and Formation: The standard molar enthalpy of combustion (ΔcH°) and the standard molar enthalpy of formation (ΔfH°) of this compound in the solid state have been determined experimentally. authenticus.pt

| Thermochemical Property | Value (kJ/mol) | Method |

| Standard Molar Enthalpy of Combustion (ΔcH°solid) | -3787.3 ± 1.5 | Ccb |

| Standard Molar Enthalpy of Formation (ΔfH°solid) | 175.2 ± 1.8 | Ccb |

| Data sourced from the NIST WebBook. authenticus.pt |

Dissociation Enthalpies of N-O Bonds: The dissociation enthalpy of the N-O bond is a key parameter for assessing the stability of the furazan (B8792606) oxide ring. A higher bond dissociation enthalpy indicates a stronger bond. While a specific value for this compound is not explicitly stated in the immediate search results, studies on a series of substituted benzofurazan-1-oxides have been conducted to determine these values. The dissociation enthalpies of the N-O bonds are important for understanding the reactivity and decomposition pathways of these compounds.

Biological and Pharmacological Activities of Benzofurazan 1 Oxides with Relevance to 5 Methylbenzofurazan 1 Oxide

Antimicrobial and Antiparasitic Properties

The unique chemical structure of benzofurazan (B1196253) 1-oxides contributes to their ability to interfere with various biological processes in microorganisms and parasites, making them promising candidates for the development of new therapeutic agents.

Antibacterial Activity Profiles (e.g., against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus)

Benzofuran (B130515) and its derivatives have shown notable antibacterial activity. Studies on various substituted benzofuran compounds have demonstrated their efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. For instance, certain 5-methylbenzo[c]phenanthridinium derivatives, which share a structural similarity, have been evaluated for their antibacterial action against Staphylococcus aureus. The presence of specific substituents on the core structure significantly influences the antibacterial potency nih.gov.

Research on benzofuran derivatives containing disulfide moieties has also revealed remarkable antibacterial activities against various pathogens nist.gov. While direct studies on 5-methylbenzofurazan-1-oxide are not extensively available, the established antibacterial properties of the broader benzofuran class suggest a potential for similar activity.

| Compound Class | Target Bacteria | Observed Activity |

|---|---|---|

| 5-methylbenzo[c]phenanthridinium derivatives | Staphylococcus aureus | Significant antibacterial activity nih.gov |

| Benzofuran derivatives with disulfide moieties | Various bacterial pathogens | Remarkable antibacterial activities nist.gov |

Antiprotozoan Activities (e.g., against Trypanosoma cruzi and Leishmania amazonensis)

The quest for new treatments for neglected tropical diseases like Chagas disease, caused by Trypanosoma cruzi, and leishmaniasis, caused by Leishmania species, has led to the investigation of various heterocyclic compounds. Dihydrobenzofuran and benzofuran neolignans have been explored as potential antiprotozoal agents against Trypanosoma cruzi mdpi.com. These compounds have demonstrated promising in vitro activity against different forms of the parasite mdpi.com.

Similarly, studies on other benzofuran-related structures have shown activity against Leishmania amazonensis. While direct evidence for this compound is not available, the antiprotozoal potential of the benzofuran scaffold suggests that it could be a relevant area for future investigation. Research on cyclopalladated complexes has also highlighted their antiprotozoal activities against both Leishmania amazonensis and Trypanosoma cruzi researchgate.net.

Antifungal and Virucidal Activity Research

The antifungal properties of benzofurazan derivatives have been investigated, particularly against phytopathogenic fungi. These studies indicate that certain substitutions on the benzofurazan ring can lead to significant antifungal effects researchgate.net. Quinoxaline (B1680401) 1,4-dioxides, which can be synthesized from benzofurazan 1-oxides, have also shown anticandida activities researchgate.net.

Information regarding the virucidal activity of benzofurazan 1-oxides is less documented in publicly available research. However, the broad antimicrobial spectrum of this class of compounds suggests that further investigation into their antiviral potential could be a worthwhile endeavor.

Antitumor and Antileukemic Potential

Benzofuran and benzofurazan derivatives have emerged as a significant class of compounds with promising anticancer properties. Their mechanisms of action often involve inducing cell death in cancer cells and potentially overcoming drug resistance.

Cytotoxicity Mechanisms in Cancer Cell Lines (e.g., induction of apoptosis)

Numerous studies have highlighted the cytotoxic effects of benzofuran and benzofurazan derivatives against various cancer cell lines. These compounds have been shown to induce a selective antiproliferative effect on tumor cells nih.gov. The mechanism of cytotoxicity often involves the induction of apoptosis, a form of programmed cell death that is crucial for eliminating cancerous cells nih.govnih.gov.

For instance, certain halogenated derivatives of benzofuran have demonstrated the ability to induce apoptosis in cancer cells through both receptor-mediated and mitochondrial pathways nih.gov. The process of apoptosis is a key target in cancer therapy, and the ability of these compounds to trigger this pathway underscores their therapeutic potential nih.gov. Research on novel benzofuran-isatin conjugates has also shown that they can induce apoptosis in colorectal cancer cell lines nih.gov.

| Compound Type | Cancer Cell Line | Mechanism of Action |

|---|---|---|

| Benzofurazan Derivatives | Melanoma cells | Selective antiproliferative effect nih.gov |

| Halogenated Benzofuran Derivatives | Various cancer cell lines | Induction of apoptosis via mitochondrial and receptor-mediated pathways nih.gov |

| Benzofuran-isatin Conjugates | Colorectal cancer cells | Induction of apoptosis nih.gov |

Reversal of Multidrug Resistance in Neoplastic Cells

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells become resistant to a variety of anticancer drugs. Some chemical compounds can act as MDR reversal agents by inhibiting the mechanisms that cancer cells use to expel therapeutic drugs, such as through ABC transporters core.ac.uknih.gov.

While there is no direct evidence of this compound reversing multidrug resistance, some benzofuroxan (B160326) derivatives have been investigated for their activity against multidrug-resistant Mycobacterium tuberculosis, suggesting a potential for this class of compounds to overcome resistance mechanisms nih.gov. The ability of certain natural substances to reverse MDR in cancer cells by modulating various cellular pathways is an active area of research core.ac.uknih.gov. Further investigation is needed to determine if benzofurazan 1-oxides, including the 5-methyl derivative, could play a role in sensitizing resistant cancer cells to chemotherapy.

Nitric Oxide Donor Properties and Associated Biological Effects

Benzofurazan 1-oxides are a notable class of compounds recognized for their ability to release nitric oxide (NO), a critical signaling molecule in the cardiovascular system. This property underpins many of their biological effects. The release of NO from these compounds is typically initiated by reaction with thiols, leading to a cascade of events that result in the formation of NO and the corresponding o-nitrosoaniline.

The release of nitric oxide by benzofurazan 1-oxides and related furoxans is directly linked to their vasodilatory effects. NO activates soluble guanylate cyclase in vascular smooth muscle cells, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels. This, in turn, promotes muscle relaxation and vasodilation.

Studies on various furoxan derivatives have demonstrated their potential as vasodilators. For instance, certain furoxan-containing hybrids have been shown to relax pre-contracted aortic strips, an effect attributed to their NO-donating capabilities nih.gov. The vasodilatory action of these compounds is a key area of interest for their potential therapeutic applications in cardiovascular diseases where vasodilation is beneficial.

The cardiotropic activity of this class of compounds is also linked to their ability to release NO. Nitric oxide plays a complex role in cardiac function, including the modulation of myocardial contractility and heart rate. Physiological concentrations of NO can have positive inotropic, chronotropic, and lusitropic effects on the myocardium nih.gov.

Table 1: Examples of Vasodilatory Activity in Furoxan Derivatives

| Compound | Experimental Model | Observed Effect | Reference |

|---|---|---|---|

| Furoxan-fenoterol hybrid (15b) | Guinea pig tracheal rings | Relaxation at micromolar concentrations | nih.gov |

| Various furoxan derivatives | Rat aortic strips | Dilation of pre-contracted tissue | nih.gov |

Nitric oxide is a known inhibitor of platelet adhesion and aggregation, which are critical events in thrombosis. By releasing NO, benzofurazan 1-oxides can contribute to the prevention of thrombus formation. The anti-platelet effect of NO is mediated through the same cGMP-dependent pathway that causes vasodilation.

Research on novel furoxan derivatives of aspirin (B1665792) has shown that these compounds can inhibit collagen-induced platelet aggregation in a cGMP-dependent manner. This inhibition is independent of the aspirin moiety's cyclooxygenase (COX) inhibitory activity, highlighting the direct role of NO donation in their anti-platelet effects nih.gov. The ability of these compounds to inhibit platelet adherence makes them interesting candidates for the development of new antithrombotic agents.

Table 2: Anti-platelet Activity of Furoxan-Aspirin Hybrids

| Compound | Assay | IC50 Value (PRP) | IC50 Value (WP) | Reference |

|---|---|---|---|---|

| Furoxan-aspirin hybrid (B8) | Collagen-induced platelet aggregation | 0.62 ± 0.1 µM | 0.6 ± 0.1 µM | nih.gov |

| Furoxan-aspirin hybrid (B7) | Collagen-induced platelet aggregation | 400 ± 89 µM | 62 ± 10 µM | nih.gov |

PRP: Platelet-Rich Plasma, WP: Washed Platelets

Neuropharmacological Investigations

The structural scaffold of benzofurazan and related benzofurans has been explored for its potential in neuropharmacology. While direct studies on this compound are scarce, research on related structures provides insights into possible neuropharmacological activities.

Certain derivatives of the structurally related benzofurans have been investigated for their affinity to serotonin (B10506) receptors. For example, some 1,2,3-benzotriazin-4-one derivatives with arylpiperazine moieties have shown high affinity for the 5-HT1A receptor nih.gov. While these compounds are not benzofurazan 1-oxides, their activity suggests that the broader benzofuran scaffold can be a template for designing serotonin receptor ligands. Aporphine alkaloids, which also possess a different heterocyclic structure, are another class of compounds known to interact with serotonin receptors hilarispublisher.com.

Table 3: Serotonin Receptor Affinity of Related Compound Classes

| Compound Class | Receptor Target | Notable Findings | Reference |

|---|---|---|---|

| 1,2,3-Benzotriazin-4-one derivatives | 5-HT1A | Subnanomolar affinity for some analogues | nih.gov |

| 1,4-Benzoxazepine derivatives | 5-HT1A | Nanomolar affinity and good selectivity | nih.gov |

| Aporphine alkaloids | Serotonin receptors | Potential for development as potent serotonergic ligands | hilarispublisher.com |

Monoamine oxidase (MAO) is a key enzyme in the metabolism of neurotransmitters, and its inhibition can have therapeutic effects in neurological and psychiatric disorders. While there is no direct evidence for MAO inhibitory activity of this compound, the benzofuran nucleus has been identified as a promising scaffold for the design of MAO inhibitors.

Studies on 2-phenoxyacetamide (B1293517) analogues, for instance, have led to the discovery of potent and selective MAO inhibitors researchgate.net. Similarly, certain 2H-1,4-benzothiazin-3(4H)-ones have been shown to be potent inhibitors of MAO-B nih.gov. These findings suggest that the general structural features of such heterocyclic compounds could be relevant for MAO inhibition.

Table 4: MAO Inhibitory Activity of Related Benzofuran and Other Heterocyclic Derivatives

| Compound Class | MAO Isoform Selectivity | Potency | Reference |

|---|---|---|---|

| 2-Phenoxyacetamide analogues | Non-selective | Potent inhibitors | researchgate.net |

| 2H-1,4-Benzothiazin-3(4H)-ones | MAO-B | IC50 values in the nanomolar range | nih.gov |

Enzyme Reactivity and Bioreduction Mechanisms

The biological activity of benzofurazan 1-oxides as NO donors is intrinsically linked to their chemical reactivity, particularly their bioreduction. The release of nitric oxide from these compounds is not spontaneous but requires interaction with biological reductants, most notably thiols such as glutathione (B108866).

The proposed mechanism involves a nucleophilic attack by the thiol on the furoxan ring, leading to ring-opening and subsequent release of NO. This bioreduction is a critical step for the activation of these compounds as prodrugs of nitric oxide. The reaction of benzofurazan 1-oxides with enamines to form quinoxaline 1,4-dioxides further illustrates the reactivity of this heterocyclic system researchgate.netrsc.org. The specific enzymatic systems involved in the in vivo reduction of benzofurazan 1-oxides are not fully elucidated but are an area of ongoing research to understand their metabolic fate and pharmacological profile.

Development of Hybrid Compounds and Structure-Activity Relationship (SAR) Studies

The development of hybrid compounds, which involves the combination of two or more pharmacophores into a single molecule, has emerged as a promising strategy in drug discovery. This approach aims to leverage the distinct mechanisms of action of the constituent moieties to achieve synergistic or additive pharmacological effects, overcome drug resistance, or improve the pharmacokinetic profile. In the context of benzofurazan 1-oxides, including this compound, this strategy has been explored by creating hybrid molecules with other established pharmacologically active scaffolds.

Functionalization of Existing Drugs with Benzofurazan 1-Oxide Moieties (e.g., calcium channel blockers)

The incorporation of the benzofurazan 1-oxide moiety into the structures of existing drugs, such as calcium channel blockers, represents a key area of research in the development of novel therapeutic agents. This functionalization can lead to hybrid compounds with modulated or entirely new pharmacological activities.

One notable area of investigation has been the synthesis and evaluation of dihydropyridine-based calcium channel modulators bearing a benzofurazan or benzofuroxan substituent. A study focused on racemic methyl 1,4-dihydro-2, 6-dimethyl-5-nitro-4-(benzofurazanyl)pyridine-3-carboxylates and their benzofuroxanyl analogues. These compounds were synthesized via a modified Hantzsch reaction. nih.gov

Voltage-clamp studies on L-type Ca2+ channels revealed that the stereochemistry of these hybrid molecules plays a crucial role in their activity. The dextrorotatory (+) enantiomers of these compounds were found to be effective agonists of L-type Ca2+ currents, while the levorotatory (-) enantiomers acted as weak Ca2+ channel blockers. nih.gov This demonstrates that the benzofurazan moiety can be successfully integrated into the dihydropyridine (B1217469) scaffold to produce compounds that modulate calcium channel activity.

Interestingly, the (+)-enantiomer of the benzofuran-5'-yl derivative exhibited unusual activity. In addition to potentiating L-type currents, it also interfered with the voltage-dependent gating of the channels, causing a delay in their activation at low voltages. nih.gov This finding highlights the potential of using benzofurazan 1-oxide functionalization to fine-tune the pharmacological properties of existing drug scaffolds and to develop new molecular probes for studying ion channel function.

While these studies provide a strong proof-of-concept for the functionalization of calcium channel blocker-like structures with the benzofurazan moiety, specific research detailing the incorporation of the this compound scaffold into such hybrids is not extensively available in the reviewed literature. However, the findings with the parent benzofurazan suggest that the 5-methyl derivative could also be a viable candidate for creating novel calcium channel modulators.

| Compound Class | Scaffold | Substitution | Activity on L-type Ca2+ Channels |

| Dihydropyridine Hybrids | 1,4-dihydropyridine | Benzofurazanyl/Benzofuroxanyl | Dextrorotatory (+) enantiomers: Agonists |

| Levorotatory (-) enantiomers: Weak Blockers |

Hybrid Systems with Other Biologically Active Scaffolds (e.g., sterically hindered phenols)

Another fruitful avenue in the development of hybrid compounds has been the combination of the benzofurazan 1-oxide (or the closely related benzofuroxan) scaffold with other biologically active moieties, such as sterically hindered phenols. These phenols are known for their antioxidant properties and their ability to generate reactive oxygen species (ROS) under certain conditions, making them interesting partners for the nitric oxide (NO)-donating benzofurazan 1-oxide core.

Research has demonstrated that hybrid systems combining dinitrobenzofuroxan fragments with sterically hindered phenols exhibit a broad range of biological activities. fsu.edunih.gov The synthesis of these hybrids is often modular, allowing for variations in the ratio of the phenol (B47542) and benzofuroxan components. fsu.edunih.govmdpi.com

A key finding from structure-activity relationship (SAR) studies is that the biological activity of these hybrids can be significantly influenced by the number of benzofuroxan moieties attached to the phenol core. For instance, antimicrobial activity was observed only when at least two benzofuroxan moieties were introduced per phenol molecule. fsu.edunih.govmdpi.com

The most potent of these synthesized hybrid compounds have demonstrated high cytotoxicity against various human cancer cell lines, including duodenal adenocarcinoma (HuTu 80), breast adenocarcinoma (MCF-7), and cervical carcinoma. fsu.edunih.gov The mechanism of this cytotoxicity is linked to the induction of apoptosis through the internal mitochondrial pathway and an increase in the production of ROS. fsu.edunih.gov

Encouragingly, some of these hybrid compounds have shown a higher selectivity index for cancer cells over healthy tissues compared to reference drugs like Doxorubicin and Sorafenib. fsu.edunih.gov Furthermore, the lead compounds have exhibited sufficient biostability in whole mice blood, suggesting their potential for further preclinical development. fsu.edunih.gov

While these studies have primarily focused on dinitrobenzofuroxan, the principles of molecular hybridization and the observed SAR provide valuable insights for the potential development of similar hybrid systems based on this compound. The methyl group in the 5-position could influence the electronic and steric properties of the benzofurazan ring, potentially modulating the biological activity and pharmacokinetic profile of the resulting hybrid compounds.

| Hybrid System Components | Key SAR Finding | Observed Biological Activities |

| Dinitrobenzofuroxan & Sterically Hindered Phenol | Antimicrobial activity requires at least two benzofuroxan moieties per phenol. | Cytotoxicity against cancer cell lines, Induction of apoptosis, Increased ROS production. |

Analytical Applications and Derivatization Strategies Involving Benzofurazan 1 Oxides

Use as Fluorescent Reagents for High-Performance Liquid Chromatography (HPLC)

Benzofurazan (B1196253) 1-oxide derivatives are widely employed as pre-column labeling reagents in High-Performance Liquid Chromatography (HPLC). Their primary function is to react with specific functional groups on target analytes, attaching a fluorophore that allows for highly sensitive detection. This is particularly useful for compounds that lack a native chromophore or fluorophore.

The derivatization process typically involves the reaction of an amine or thiol group on the analyte with the benzofurazan reagent. For instance, 4-Acetamido-7-mercapto-2,1,3-benzoxadiazole (AABD-SH) has been successfully used to derivatize the carboxyl group of farnesoic acid, a precursor to juvenile hormones in insects, enabling its analysis by reverse-phase HPLC with fluorescence detection (HPLC-FD). nist.gov

Derivatives of 2,1,3-benzoxadiazole, a related structure, react with amino or mercapto groups to form fluorescent products. These derivatives can be detected with high sensitivity using fluorescence detectors, typically with excitation wavelengths around 470 nm and emission wavelengths around 530 nm. nist.gov The resulting derivatized analytes exhibit intense fluorescence, allowing for detection at very low concentrations, often in the nanomolar to femtomolar range. nist.govchemrio.comchemuniverse.com

| Reagent Family | Target Analytes | Detection Method | Excitation (nm) | Emission (nm) | Detection Limits | Reference |

| Benzofurazan Derivatives | Amino acids, Peptides | HPLC with Fluorescence Detection | ~470 | ~530 | Down to 2 nmol L⁻¹ | nist.govnist.govchemuniverse.com |

| 4-Acetamido-7-mercapto-2,1,3-benzoxadiazole (AABD-SH) | Farnesoic Acid (carboxyl group) | HPLC-FD | Not Specified | Not Specified | Not Specified | nist.gov |

Derivatization for Enhanced Detection in Mass Spectrometry (e.g., Electrospray Ionization-Mass Spectrometry, ESI-MS/MS)

In addition to fluorescence, benzofurazan 1-oxide derivatives are designed to enhance the ionization efficiency of analytes for mass spectrometry (MS), particularly Electrospray Ionization (ESI). Chemical derivatization with these reagents can improve the sensitivity and specificity of detection in complex biological samples. nist.gov

Several benzofurazan-based derivatization reagents have been synthesized for the analysis of carboxylic acids by HPLC-ESI-MS. These include:

DAABD-AE (4-[2-(N,N-dimethylamino)ethylaminosulfonyl]7-(2-aminoethylamino)-2,1,3-benzoxadiazole)

MePZBD-AE ([4-(4-N-methyl)piperazinosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole)

APZBD-NHMe ([4-(4-N-aminoethyl)piperazinosulfonyl]-7-methylamino-2,1,3-benzoxadiazole) chemrio.com

These reagents react with fatty acids at 60°C within 30 minutes. The resulting derivatives are then separated on a reversed-phase column and detected by ESI-MS. This method achieves detection limits in the femtomol range, with linear calibration curves from 0.1 to 100 pmol. chemrio.com

For the analysis of short-chain carboxylic acids, reagents such as DAABD-AP (4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminopentylamino)-2,1,3-benzoxadiazole) and DAABD-AB (4-[2-(N,N-dimethylamino) ethylaminosulfonyl]-7-(2-aminobutylamino)-2,1,3-benzoxadiazole) have been developed for LC/ESI-MS/MS. chemeo.com These reagents react with the carboxylic acids in the presence of a condensation agent at 60°C for 60 minutes. The derivatives show a single, intense product ion upon collision-induced dissociation, making them highly suitable for tandem MS analysis with detection limits of 0.1-0.12 pmol on-column. chemeo.com

| Reagent | Analyte Class | Reaction Conditions | Analytical Method | Detection Limit | Key MS Feature | Reference |

| DAABD-AE, MePZBD-AE | Fatty Acids | 60°C for 30 min | HPLC-ESI-MS | Femtomol range | - | chemrio.com |

| DAABD-AP, DAABD-AB | Short-chain Carboxylic Acids | 60°C for 60 min with condensation agent | LC/ESI-MS/MS | 0.1-0.12 pmol | Intense product ion at m/z 151 | chemeo.com |

Applications in Bio-sample Analysis (e.g., fatty acids, amino acids, peptides)

The derivatization strategies employing benzofurazan 1-oxides are particularly well-suited for the analysis of endogenous compounds in biological samples. The high sensitivity and selectivity afforded by these reagents are crucial for quantifying low-abundance analytes in complex matrices like plasma and serum. nist.govchemrio.com

One notable application is the analysis of fatty acids in rat plasma. Using DAABD-NHMe as a derivatization reagent, researchers were able to successfully quantify fatty acids using HPLC-ESI-MS. chemrio.com The method's high sensitivity, with detection limits in the femtomol range, makes it suitable for detailed lipidomic studies. chemrio.com

Benzofurazan derivatives have also been historically used for the fluorescent pre-column labeling of amino acids and peptides, facilitating their separation and quantification by HPLC. nist.gov The ability to derivatize bile acids for analysis in human serum samples has also been demonstrated, with detection limits as low as 2 nmol L⁻¹ and good recoveries ranging from 94.8% to 109.7%. nist.govchemuniverse.com

Development of Chemosensors for Specific Analytes

Benzofurazan 1-oxide and its derivatives have been explored as chromogenic compounds in the development of chemosensors. These sensors rely on a color change that occurs upon reaction with a specific analyte, allowing for visual or spectrophotometric detection.

For example, benzofurazan-1-oxide and related compounds like 5-chlorobenzofurazan-3-oxide and 7-chloro-4-nitro-benzofurazan have been used to create indicator tubes for the detection of irritant agents such as CN (2-chloroacetophenone) and CS (2-chlorobenzalmalononitrile) in the air. The sensor consists of silica (B1680970) gel impregnated with the benzofurazan-based compound. The reaction with the analyte produces a distinct color change—for instance, a purple color with benzofurazan-1-oxide—the intensity of which corresponds to the concentration of the analyte. This method is sensitive enough to detect these substances at levels as low as 0.1-1.4 mg/m³. The underlying chemistry often involves the reduction of the benzofurazan 1-oxide to an o-benzoquinone dioxime by the analyte.

Advanced Materials Science Applications Involving Benzofurazan 1 Oxides

Integration into Novel Nanocomposite Materials (e.g., graphene oxide functionalization)

The functionalization of nanomaterials with organic molecules is a pivotal strategy for tailoring their properties and unlocking new applications. Benzofurazan (B1196253) 1-oxide derivatives have emerged as valuable compounds in this regard, particularly in the modification of graphene oxide (GO). GO, with its oxygen-containing functional groups, provides a versatile platform for chemical modification, enabling the covalent attachment of various molecules to fine-tune its electronic, optical, and chemical characteristics.

Research has demonstrated the successful covalent immobilization of benzofurazan derivatives onto the surface of graphene oxide. This is typically achieved by activating the carboxylic acid groups on the GO surface, for instance, with thionyl chloride, followed by a coupling reaction with an amino group on the benzofurazan derivative. The resulting nanocomposite material synergistically combines the properties of both the graphene oxide and the attached benzofurazan derivative.

The formation and characteristics of these novel materials are confirmed through a suite of analytical techniques:

Raman Spectroscopy: To verify the covalent functionalization and assess the structural integrity of the graphene lattice.

Fluorescence and Infrared Spectroscopy: To confirm the presence of the benzofurazan derivative on the GO surface.

X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of the atoms in the nanocomposite.

Thermal Analysis: To evaluate the thermal stability of the functionalized material.

Scanning Electron Microscopy (SEM) and Elemental Mapping: To visualize the morphology of the nanocomposite and the distribution of the benzofurazan derivative.

While specific studies focusing exclusively on 5-methylbenzofurazan-1-oxide in this context are not extensively documented, the successful functionalization of GO with other benzofurazan derivatives provides a strong proof-of-concept for its potential. The methyl group in the 5-position could further influence the electronic properties and intermolecular interactions within the nanocomposite, potentially leading to materials with unique characteristics.

Below is an interactive data table summarizing the key aspects of graphene oxide functionalization with benzofurazan derivatives:

| Parameter | Description | Relevance to this compound |

| Functionalization Strategy | Covalent bonding between graphene oxide's carboxylic acid groups and amino-functionalized benzofurazan derivatives. | This compound could be similarly functionalized if an appropriate reactive group is introduced to its structure. |

| Characterization Methods | Raman Spectroscopy, FTIR, XPS, SEM, Thermal Analysis. | These standard techniques would be essential for confirming the successful integration of this compound into a GO matrix. |

| Resulting Properties | Modified electronic and optical properties, enhanced thermal stability, and tailored surface chemistry. | The electron-donating nature of the methyl group in this compound could impart specific electronic characteristics to the nanocomposite. |

| Potential Applications | Sensors, biomedical imaging, and antimicrobial materials. | The inherent properties of the benzofurazan moiety could be harnessed in the development of functional nanocomposites. |

Potential as Molecular Switches and in Nano-circuitry

The quest for miniaturization in electronics has driven research into the realm of molecular-scale components. Molecular switches, which can reversibly shift between two or more stable states in response to external stimuli such as light, heat, or an electric field, are fundamental building blocks for future nano-circuitry.

The electronic nature of benzofurazan 1-oxides makes them promising candidates for investigation as molecular switches. The core benzofurazan ring system possesses a unique electronic structure that can be sensitive to external stimuli. The introduction of substituents, such as the methyl group in this compound, allows for the fine-tuning of these electronic properties.

The potential switching mechanism in a benzofurazan-based molecule could involve several phenomena:

Redox Activity: The ability of the molecule to exist in different oxidation states could be harnessed for switching applications.

Photoisomerization: If appropriately modified, the molecule could undergo reversible structural changes upon exposure to specific wavelengths of light.

Conformational Changes: External stimuli could induce changes in the molecule's shape, leading to different electronic states.

While the direct application of this compound as a molecular switch has yet to be extensively realized, the fundamental properties of the benzofurazan scaffold are a strong motivator for further research. The development of such molecular-level components is a critical step towards the realization of nano-circuitry, where individual molecules could function as transistors, resistors, and other electronic elements.

The following table outlines the conceptual application of benzofurazan derivatives in molecular electronics:

| Concept | Description | Potential Role of this compound |

| Molecular Switch | A molecule that can be reversibly shifted between at least two stable states. | The electronic and structural properties of this compound could be engineered to create a bistable system. |

| Stimuli | Light, heat, electric field, chemical environment. | The response of the benzofurazan ring system to these stimuli would need to be investigated to determine its switching capabilities. |

| Nano-circuitry | Electronic circuits constructed from molecular-scale components. | If successfully developed as a molecular switch, this compound or its derivatives could be integrated into more complex molecular electronic devices. |

| Readout Mechanism | Changes in conductivity, fluorescence, or absorption spectra. | The different states of the molecular switch would need to be distinguishable through a measurable physical property. |

Q & A

Basic Research Questions

Q. What established synthetic pathways exist for 5-methylbenzofurazan-1-oxide, and which analytical techniques are essential for confirming its structural purity?

- Methodological Answer : The synthesis of this compound typically involves oxidation of its parent benzofurazan derivative. For example, benzofurazan derivatives react with oxidizing agents like m-chloro-perbenzoic acid under controlled conditions to yield N-oxides. Critical analytical techniques include ¹H/¹³C NMR to confirm N-oxide formation (via deshielding of adjacent protons) and mass spectrometry (MS) to verify molecular ion peaks. High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) can assess purity .

Q. What spectroscopic signatures distinguish this compound from its non-oxidized counterpart?

- Methodological Answer : Key differences in ¹H NMR include downfield shifts for protons adjacent to the N-oxide group (e.g., H-4 and H-6 in benzofurazan derivatives). Infrared (IR) spectroscopy reveals a characteristic N-O stretching vibration near 1250–1350 cm⁻¹. X-ray crystallography can further resolve structural distinctions, such as bond elongation at the N-O site .

Q. What are the primary research applications of this compound in heteroaromatic synthesis?

- Methodological Answer : This compound serves as a precursor for synthesizing complex heteroaromatic systems. For instance, it reacts with enolic compounds like 1,2-cyclohexanedione in basic media to form phenazine derivatives. These reactions are valuable for constructing nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and materials science .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of N-oxide formation in benzofurazan derivatives?

- Methodological Answer : Regioselectivity is sensitive to solvent polarity , temperature , and oxidizing agent strength . Polar aprotic solvents (e.g., dichloromethane) favor N-oxide formation at electron-deficient nitrogen sites. Kinetic control (low temperatures) may prioritize metastable intermediates, while thermodynamic control (higher temperatures) stabilizes the final N-oxide product. Competitive oxidation pathways must be suppressed using stoichiometric oxidants like m-chloro-perbenzoic acid .

Q. What strategies mitigate competing side reactions during the oxidation of 5-methylbenzofurazan to its N-oxide form?

- Methodological Answer : Side reactions (e.g., over-oxidation or ring-opening) are minimized by:

- Gradual addition of oxidants to avoid exothermic runaway.

- Low-temperature conditions (–10°C to 0°C) to stabilize intermediates.

- Inert atmosphere (N₂/Ar) to prevent moisture-sensitive side reactions.

Monitoring reaction progress via TLC or in-situ IR spectroscopy ensures termination at the N-oxide stage .

Q. How do computational models explain the electronic effects of the methyl group on this compound’s stability and reactivity?

- Methodological Answer : Density functional theory (DFT) calculations reveal that the methyl group at C-5 induces electron-donating effects , stabilizing the N-oxide through hyperconjugation. This group also reduces steric hindrance compared to bulkier substituents, facilitating nucleophilic attacks at the N-oxide site. Frontier molecular orbital (FMO) analysis predicts reactivity trends, such as preferential electrophilic substitution at C-4 or C-7 positions .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported yields for this compound synthesis?

- Methodological Answer : Yield variations often stem from differences in oxidant purity , solvent drying protocols , or reaction scale . Reproducibility requires:

- Standardizing oxidant quality (e.g., ≥95% pure m-chloro-perbenzoic acid).

- Pre-drying solvents over molecular sieves.

- Conducting small-scale trials (<1 mmol) before scaling up.

Conflicting data may also arise from unaccounted side products; LC-MS or GC-MS is recommended for yield recalibration .

Research Design Considerations

Q. What experimental controls are critical when studying the catalytic activity of this compound in heterocyclic reactions?

- Methodological Answer : Essential controls include:

- Blank reactions (without catalyst) to assess background reactivity.

- Reference catalysts (e.g., unsubstituted benzofurazan N-oxide) to benchmark performance.

- Isotopic labeling (e.g., ¹⁵N or ¹³C) to track mechanistic pathways.

Kinetic studies under varied pH and temperature conditions further elucidate catalytic efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.